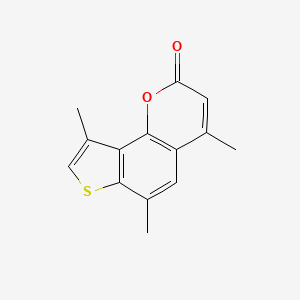
2,3,5,6,8,10-Hexathiaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,8,10-Hexathiaundecane is an organic compound characterized by the presence of six sulfur atoms within its molecular structure. This compound belongs to the class of organosulfur compounds, which are known for their diverse chemical properties and applications. The unique arrangement of sulfur atoms in this compound imparts distinct chemical reactivity and potential for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,10-Hexathiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method is the condensation of dithiols with suitable electrophiles, such as alkyl halides, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8,10-Hexathiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. The reactions are typically carried out at moderate temperatures in the presence of a solvent such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonate esters as electrophiles, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6,8,10-Hexathiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, including lubricants, surfactants, and polymer additives.
Mechanism of Action
The mechanism by which 2,3,5,6,8,10-Hexathiaundecane exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, proteins, and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the stability of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrathiaheptane: A related compound with four sulfur atoms, known for its use in similar chemical and industrial applications.
2,3,5,6,8,10-Hexathiadecane: Another sulfur-rich compound with a longer carbon chain, offering different physical and chemical properties.
Uniqueness
2,3,5,6,8,10-Hexathiaundecane stands out due to its specific arrangement of sulfur atoms, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over sulfur chemistry, such as in the synthesis of complex organosulfur compounds and in catalytic processes.
Properties
CAS No. |
423765-80-4 |
|---|---|
Molecular Formula |
C5H12S6 |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
[(methyldisulfanyl)methyldisulfanyl]methylsulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C5H12S6/c1-6-3-8-4-10-11-5-9-7-2/h3-5H2,1-2H3 |
InChI Key |
FYYGDECIEDGXHY-UHFFFAOYSA-N |
Canonical SMILES |
CSCSCSSCSSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


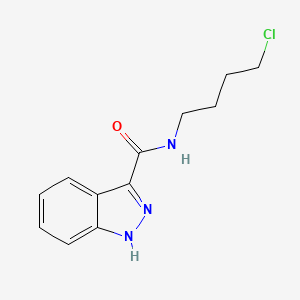
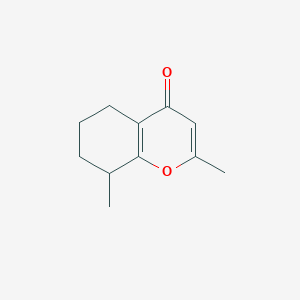
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
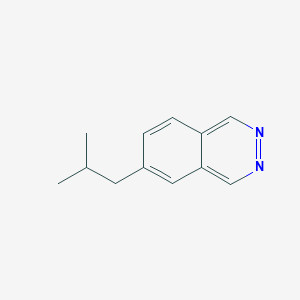
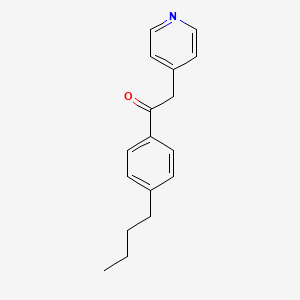
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)


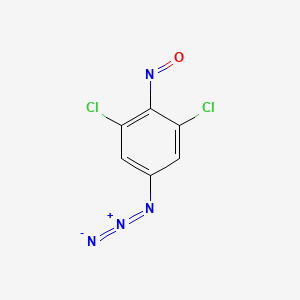

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)

